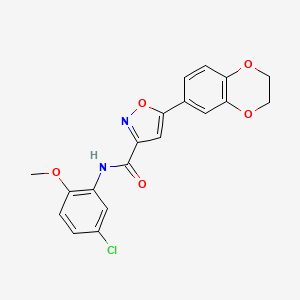![molecular formula C14H13NO3S2 B11362347 Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11362347.png)
Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Cyclopropaneamido Group: The cyclopropaneamido group can be introduced through an amide formation reaction. This involves reacting the bithiophene core with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various substituents. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Bromine, chlorine gas, iron(III) chloride as catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from esters.
Substitution: Introduction of halogen atoms on the thiophene rings.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Polymere verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Medikamentenkandidat untersucht, da er über einzigartige strukturelle Merkmale und biologische Aktivitäten verfügt.
Industrie: Wird bei der Entwicklung organischer elektronischer Materialien eingesetzt, wie z. B. organische Halbleiter und organische Leuchtdioden (OLEDs).
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-5'-Cyclopropaneamido-[2,3'-Bithiophen]-4'-carboxylat ist nicht vollständig verstanden, aber es wird vermutet, dass er mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Proteine oder Enzyme zu binden, wodurch deren Aktivität möglicherweise gehemmt oder ihre Funktion verändert wird. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären.
Ähnliche Verbindungen:
Methyl-5-aryl-3-hydroxythiophen-2-carboxylate: Diese Verbindungen haben einen ähnlichen Thiophen-Kern, unterscheiden sich aber in den Substituenten, die an den Thiophenringen gebunden sind.
Cyclopropaneamido-Thiophenderivate: Verbindungen mit ähnlichen Cyclopropaneamidogruppen, aber unterschiedlichen Thiophenringstrukturen.
Einzigartigkeit: Methyl-5'-Cyclopropaneamido-[2,3'-Bithiophen]-4'-carboxylat ist aufgrund der Kombination aus seiner Cyclopropaneamidogruppe und dem Bithiophen-Kern einzigartig. Diese Kombination verleiht ihm besondere chemische und physikalische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.
Wirkmechanismus
The mechanism of action of Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the substituents attached to the thiophene rings.
Cyclopropaneamido-thiophene derivatives: Compounds with similar cyclopropaneamido groups but different thiophene ring structures.
Uniqueness: Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is unique due to the combination of its cyclopropaneamido group and bithiophene core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13NO3S2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
methyl 2-(cyclopropanecarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
WBBRDTZCIWOJQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide](/img/structure/B11362269.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11362270.png)

![5-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11362305.png)
![N-(2,5-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11362307.png)
![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11362308.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11362315.png)

![5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362326.png)
![2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11362331.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11362336.png)
![2-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11362339.png)
![N-(4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11362342.png)
